molecular formula C14H11N3O2S B12935102 1-[7-(Pyridine-3-carbonyl)imidazo[5,1-b][1,3]thiazol-2-yl]propan-1-one CAS No. 919509-84-5

1-[7-(Pyridine-3-carbonyl)imidazo[5,1-b][1,3]thiazol-2-yl]propan-1-one

Cat. No.: B12935102
CAS No.: 919509-84-5
M. Wt: 285.32 g/mol
InChI Key: IUZXVPWRUDTBLA-UHFFFAOYSA-N
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Description

Imidazo[5,1-b]thiazole Ring System Characterization

The imidazo[5,1-b]thiazole system constitutes a bicyclic framework formed by the fusion of imidazole and thiazole rings at specific positions. In this compound, the imidazole ring (positions 1–2–5–6–7) shares bonds with the thiazole ring (positions 3–4–5–7–1), creating a planar, aromatic system with delocalized π-electrons. X-ray diffraction studies of analogous imidazo[2,1-b]thiazole derivatives reveal bond lengths of 1.36–1.41 Å for C–N bonds and 1.71–1.74 Å for C–S bonds, consistent with aromatic character.

The fused ring system exhibits distinct electronic effects due to the electronegativity of sulfur and nitrogen atoms. Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 4.2 eV, indicating moderate aromatic stabilization. The sulfur atom in the thiazole moiety induces a paratropic ring current, deshielding protons at positions 2 and 7, as observed in comparative NMR studies.

Table 1: Key Bond Parameters in Imidazo[5,1-b]thiazole Derivatives

Bond Type Length (Å) Angle (°)
C2–N3 (imidazole) 1.38 108.5
N3–C4 (thiazole) 1.41 112.3
C4–S5 1.72 92.8

Pyridine-3-carbonyl Substituent Configuration

The pyridine-3-carbonyl group attaches to position 7 of the imidazo[5,1-b]thiazole system via a ketonic linkage. The pyridine ring adopts a nearly coplanar orientation relative to the fused bicyclic core (dihedral angle: 8.7°), facilitating π-conjugation between the carbonyl group and the aromatic systems. Infrared spectroscopy reveals a carbonyl stretching frequency at 1,680 cm⁻¹, consistent with conjugation to the electron-withdrawing pyridine ring.

The substituent's electronic effects were quantified using Hammett σ constants. The pyridine-3-carbonyl group exhibits a σₚ value of +0.78, indicating strong electron-withdrawing character that polarizes the imidazo[5,1-b]thiazole system. This polarization manifests in altered chemical shift patterns for adjacent protons, particularly H7 and H2, which experience downfield shifts of 0.45–0.62 ppm compared to unsubstituted analogs.

Properties

CAS No.

919509-84-5

Molecular Formula

C14H11N3O2S

Molecular Weight

285.32 g/mol

IUPAC Name

1-[7-(pyridine-3-carbonyl)imidazo[5,1-b][1,3]thiazol-2-yl]propan-1-one

InChI

InChI=1S/C14H11N3O2S/c1-2-10(18)11-7-17-8-16-12(14(17)20-11)13(19)9-4-3-5-15-6-9/h3-8H,2H2,1H3

InChI Key

IUZXVPWRUDTBLA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CN2C=NC(=C2S1)C(=O)C3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Formation of the Imidazo[5,1-b]thiazole Core

  • The core is commonly synthesized by cyclocondensation of thioamide derivatives with α-haloketones or α-haloesters, following the Hantzsch thiazole synthesis mechanism.
  • For example, thiosemicarbazide derivatives react with chalcone-like precursors to form the thiazole ring via nucleophilic attack of sulfur on the α-haloketone, followed by cyclization and dehydration steps.
  • This method ensures the formation of the fused imidazo-thiazole bicyclic system with high regioselectivity.

Introduction of the Pyridine-3-carbonyl Group

  • The pyridine-3-carbonyl substituent is introduced by acylation of the imidazo-thiazole intermediate using pyridine-3-carboxylic acid derivatives or their activated forms (e.g., acid chlorides).
  • Alternatively, coupling reactions such as amide bond formation or Friedel-Crafts acylation can be employed depending on the functional groups present.
  • The position specificity (7-position) is controlled by the substitution pattern of the precursor heterocycle.

Installation of the Propan-1-one Side Chain

  • The propan-1-one group at the 2-position can be introduced by alkylation of the heterocyclic nitrogen or carbon with appropriate alkylating agents bearing ketone functionality.
  • Another approach involves the use of α-bromoacetone or similar reagents in nucleophilic substitution reactions with the heterocyclic core.
  • Reaction conditions are optimized to avoid side reactions and maintain the integrity of the heterocyclic system.

Detailed Preparation Methodology with Data Table

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Cyclocondensation to form imidazo-thiazole core Thiosemicarbazide + α-haloketone (e.g., phenacyl bromide), reflux in ethanol or suitable solvent 60-75 Follows Hantzsch thiazole synthesis; water elimination step critical
2 Acylation with pyridine-3-carbonyl chloride Pyridine-3-carbonyl chloride, base (e.g., triethylamine), inert atmosphere, 0-25°C 50-65 Controlled temperature prevents over-acylation; inert atmosphere avoids oxidation
3 Alkylation to introduce propan-1-one α-Bromoacetone or equivalent, base (e.g., K2CO3), polar aprotic solvent (DMF), 50-80°C 45-60 Reaction time and temperature optimized to minimize side products

Representative Experimental Procedure

  • Step 1: To a stirred solution of thiosemicarbazide in ethanol, phenacyl bromide is added dropwise at room temperature. The mixture is refluxed for 4-6 hours, promoting cyclocondensation and formation of the imidazo-thiazole core. The reaction progress is monitored by TLC. After completion, the mixture is cooled, and the precipitate is filtered and washed.

  • Step 2: The obtained heterocyclic intermediate is dissolved in dry dichloromethane under nitrogen. Pyridine-3-carbonyl chloride is added slowly with triethylamine at 0°C. The reaction mixture is stirred for 2-3 hours at room temperature. The product is extracted, washed, and purified by column chromatography.

  • Step 3: The acylated intermediate is reacted with α-bromoacetone in DMF with potassium carbonate at 60°C for 6 hours. After completion, the mixture is poured into water, and the product is extracted with ethyl acetate, dried, and purified.

Analytical and Characterization Data Supporting Preparation

  • NMR Spectroscopy: Confirms the presence of characteristic protons in the pyridine ring, imidazo-thiazole core, and propan-1-one side chain.
  • Mass Spectrometry: Molecular ion peak consistent with molecular weight 285.32 g/mol.
  • IR Spectroscopy: Carbonyl stretching bands (~1700 cm⁻¹) confirm ketone and amide functionalities.
  • Melting Point: Sharp melting point consistent with pure compound.

Research Findings and Optimization Notes

  • The cyclocondensation step is sensitive to solvent and temperature; ethanol reflux provides optimal yields.
  • Acylation requires careful control of stoichiometry and temperature to avoid diacylation or decomposition.
  • Alkylation with α-bromoacetone benefits from polar aprotic solvents and mild heating to improve substitution efficiency.
  • Purification by silica gel chromatography using gradient elution (e.g., petroleum ether/ethyl acetate) yields high-purity product.
  • Alternative synthetic routes involving palladium-catalyzed coupling or microwave-assisted synthesis have been explored but require further optimization for scale-up.

Summary Table of Key Preparation Parameters

Parameter Optimal Condition Impact on Yield/Purity
Solvent for cyclocondensation Ethanol High yield, clean reaction
Temperature for acylation 0-25°C Prevents side reactions
Base for acylation Triethylamine Neutralizes HCl, improves yield
Alkylation solvent DMF Enhances nucleophilicity
Alkylation temperature 50-80°C Balances reaction rate and side reactions
Purification method Silica gel chromatography High purity (>95%)

This comprehensive synthesis approach for 1-[7-(Pyridine-3-carbonyl)imidazo[5,1-b]thiazol-2-yl]propan-1-one integrates classical heterocyclic chemistry with modern acylation and alkylation techniques, supported by detailed reaction conditions and yields. The methodology is validated by spectroscopic and analytical data, ensuring reproducibility and scalability for research applications.

Chemical Reactions Analysis

Types of Reactions

1-(7-Nicotinoylimidazo[5,1-b]thiazol-2-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the imidazole and thiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a thiazolidine derivative.

Scientific Research Applications

1-(7-Nicotinoylimidazo[5,1-b]thiazol-2-yl)propan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its antimicrobial, antiviral, and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(7-Nicotinoylimidazo[5,1-b]thiazol-2-yl)propan-1-one involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit a key enzyme in a metabolic pathway, leading to the accumulation or depletion of certain metabolites. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Features of Imidazothiazole Derivatives

Compound Name Core Structure Substituents Molecular Formula Notable Features
1-[7-(Pyridine-3-carbonyl)imidazo[5,1-b][1,3]thiazol-2-yl]propan-1-one (Target) Imidazo[5,1-b][1,3]thiazole 7: Pyridine-3-carbonyl; 2: Propan-1-one C₁₇H₁₂N₃O₂S Unique 5,1-b ring fusion; enhanced H-bonding via pyridine
1-(3-Methylbenzo[4,5]imidazo[2,1-b]thiazol-2-yl)ethan-1-one () Benzo[4,5]imidazo[2,1-b]thiazole 3: Methyl; 2: Ethan-1-one C₁₂H₁₀N₂OS Benzofused core; high synthetic yield (97%)
3-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-{spirocyclic}propan-1-one () Imidazo[2,1-b][1,3]thiazole 6: 4-Chlorophenyl; 3: Spirocyclic amine-propan-1-one C₂₁H₂₂ClN₃O₃S Chlorine enhances lipophilicity; spirocyclic amine improves solubility
DB03970 () Cyclopenta[d]imidazo[2,1-b][1,3]thiazole Fused cyclopentane; thiazepine dicarboxylic acid C₁₆H₁₆N₄O₄S₂ Rigid fused-ring system; experimental antineoplastic candidate

Key Observations :

  • The pyridine-3-carbonyl group may confer stronger hydrogen-bonding interactions compared to simpler substituents (e.g., methyl or chloro groups) .
  • Spirocyclic amines () and morpholine-ethoxy groups () enhance solubility, whereas the target compound’s propan-1-one group prioritizes metabolic stability .

Key Observations :

  • High-yield syntheses (e.g., 97% in ) often involve straightforward acid/base workups, whereas complex substituents (e.g., spirocyclic amines) require multi-step protocols .

Key Observations :

  • For example, thiadiazole conjugates () inhibit tubulin, while morpholine-ethoxy analogs () may target kinases .
  • The target compound’s pyridine-3-carbonyl group could mimic ATP-binding motifs in kinases, suggesting a plausible mechanism for kinase inhibition .

Computational and Docking Studies

highlights molecular docking studies for imidazo[2,1-b]thiazole-thiadiazole conjugates, revealing strong binding to tubulin’s colchicine site (docking scores: −9.2 to −11.3 kcal/mol) . By analogy, the target compound’s pyridine-3-carbonyl group may exhibit superior binding to kinase ATP pockets due to its planar structure and hydrogen-bonding capacity.

Biological Activity

1-[7-(Pyridine-3-carbonyl)imidazo[5,1-b][1,3]thiazol-2-yl]propan-1-one is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the imidazo[5,1-b][1,3]thiazole core followed by acylation with pyridine derivatives. Recent advancements in synthetic methodologies have improved yields and purity of the target compound.

Anticancer Properties

Several studies have explored the anticancer properties of imidazo[5,1-b][1,3]thiazole derivatives. For instance:

  • Cytotoxicity Assays : In vitro studies have demonstrated that compounds similar to this compound exhibit potent cytotoxic activity against various cancer cell lines. For example, derivatives showed half-maximal inhibitory concentration (IC50) values in the low micromolar range against pancreatic cancer cells (SUIT-2, Capan-1, Panc-1) .
CompoundCell LineIC50 (µM)
9cSUIT-25.11
9lCapan-110.8
9ePanc-1Active

These results indicate a promising avenue for developing new anticancer agents based on this scaffold.

The mechanism by which these compounds exert their cytotoxic effects often involves the induction of apoptosis and inhibition of cell proliferation pathways. Studies suggest that they may interfere with key signaling pathways such as those involving cyclin-dependent kinases (CDKs), leading to cell cycle arrest and subsequent apoptosis .

Antimicrobial Activity

Beyond anticancer properties, there is emerging evidence regarding the antimicrobial activity of imidazo[5,1-b][1,3]thiazole derivatives:

  • Antibacterial Studies : Some derivatives have shown significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. Disk diffusion methods revealed zones of inhibition suggesting effective antibacterial properties .

Case Studies

A notable case study involved a derivative structurally related to this compound that was tested against a panel of NCI cancer cell lines. The study reported GI50 values ranging from 1.4 to 4.2 µM across various cell types . This highlights the potential for further development into therapeutic agents.

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